![molecular formula C47H48N2OS2 B12528319 3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde CAS No. 863545-34-0](/img/structure/B12528319.png)
3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-yl)ethenyl]benzaldehyde is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzaldehyde core substituted with two phenothiazine moieties, which are further functionalized with hexyl groups. The presence of these functional groups contributes to its distinctive chemical behavior and makes it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-yl)ethenyl]benzaldehyde typically involves multi-step organic reactions. One common approach is the condensation reaction between 3,5-diformylbenzene and 10-hexyl-10H-phenothiazine derivatives. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-yl)ethenyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenothiazine moieties can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated phenothiazine derivatives.
Scientific Research Applications
3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-yl)ethenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying electron transfer processes.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
Mechanism of Action
The mechanism of action of 3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-yl)ethenyl]benzaldehyde is primarily related to its ability to participate in electron transfer processes. The phenothiazine moieties act as electron donors, while the benzaldehyde core can accept electrons. This electron transfer capability is crucial for its applications in organic electronics and as a fluorescent probe. The molecular targets and pathways involved depend on the specific application, such as interacting with biological molecules in medicinal research or facilitating charge transfer in electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 2-((10-hexyl-10H-phenothiazin-3-yl)methylene)malononitrile
- 2-((10-octyl-10H-phenothiazin-3-yl)methylene)malononitrile
- 5-(10-(2-ethylhexyl)-10H-phenothiazin-3-yl)thiophene-2-carbaldehyde
Uniqueness
3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-yl)ethenyl]benzaldehyde stands out due to its dual phenothiazine substitution, which enhances its electron-donating properties and makes it highly effective in applications requiring efficient electron transfer. Its structural complexity also allows for a broader range of chemical modifications, making it a versatile compound for various research purposes.
Properties
CAS No. |
863545-34-0 |
|---|---|
Molecular Formula |
C47H48N2OS2 |
Molecular Weight |
721.0 g/mol |
IUPAC Name |
3,5-bis[2-(10-hexylphenothiazin-3-yl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C47H48N2OS2/c1-3-5-7-13-27-48-40-15-9-11-17-44(40)51-46-32-35(23-25-42(46)48)19-21-37-29-38(31-39(30-37)34-50)22-20-36-24-26-43-47(33-36)52-45-18-12-10-16-41(45)49(43)28-14-8-6-4-2/h9-12,15-26,29-34H,3-8,13-14,27-28H2,1-2H3 |
InChI Key |
BYGDBPBYISVCKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)C=CC3=CC(=CC(=C3)C=O)C=CC4=CC5=C(C=C4)N(C6=CC=CC=C6S5)CCCCCC)SC7=CC=CC=C71 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl-](/img/structure/B12528241.png)
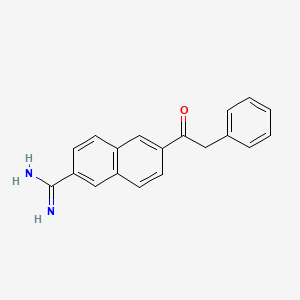
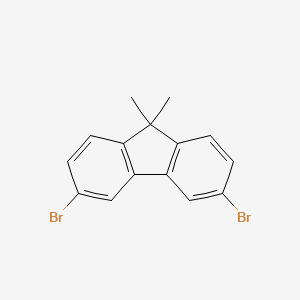
![N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide](/img/structure/B12528246.png)
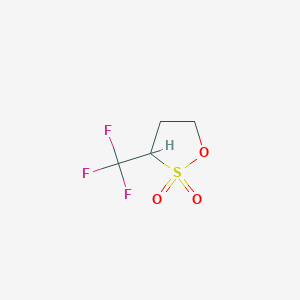
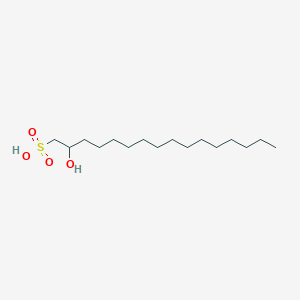
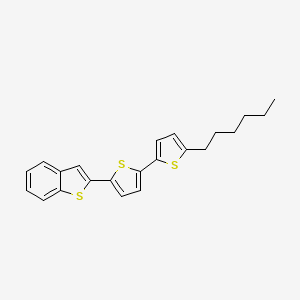
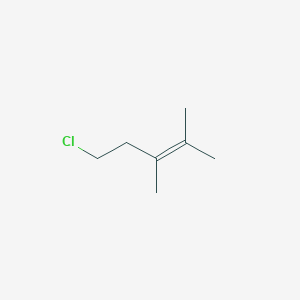
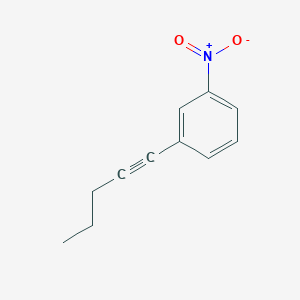

![acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide](/img/structure/B12528302.png)
![Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B12528305.png)
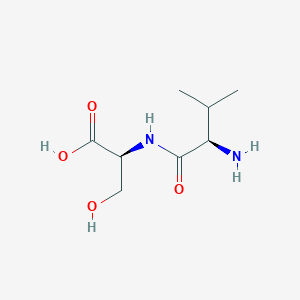
![Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl-](/img/structure/B12528323.png)
